sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate is a complex organic compound that features a variety of functional groups, including fluoro, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the diazinan-1-yl core through cyclization reactions.
- Introduction of fluoro and methoxy groups via electrophilic aromatic substitution.
- Coupling reactions to attach the phenylethyl and butanoate moieties.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluoro groups can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate could be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
In industry, this compound might be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Receptor modulation: Acting as an agonist or antagonist at specific receptors.
Pathway interference: Modulating signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]acetate
- Sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoate
Uniqueness
The uniqueness of sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H31F5N3NaO5 |
---|---|
Molecular Weight |
655.6 g/mol |
IUPAC Name |
sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C32H32F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,19,25,28,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t19?,25-,28?;/m0./s1 |
InChI Key |
NWAGPOTYTUZYPJ-TXAABAKYSA-M |
Isomeric SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |
Canonical SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.